molecular formula C18H13FN4S B15217799 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine CAS No. 1652-70-6

6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine

Cat. No.: B15217799
CAS No.: 1652-70-6
M. Wt: 336.4 g/mol
InChI Key: ZFWKNFDJDPXHBD-UHFFFAOYSA-N
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Description

6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine is a synthetic purine derivative with the molecular formula C₁₈H₁₃FN₄S and a molecular weight of 336.39 g/mol . This compound is supplied with the CAS Registry Number 1652-70-6 . Its key physicochemical properties include a density of 1.34 g/cm³ and a flash point of 280.1°C . As a 9-substituted purine core structure, this compound is of significant interest in medicinal chemistry and drug discovery research. Purine derivatives are a well-established class of compounds known to interact with a wide range of biological targets, particularly kinase enzymes . Researchers can utilize this chemical as a versatile scaffold or building block for the design and synthesis of novel bioactive molecules. It is particularly useful for investigating structure-activity relationships (SAR) and for developing potential inhibitors targeting various cellular pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1652-70-6

Molecular Formula

C18H13FN4S

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]-9-phenylpurine

InChI

InChI=1S/C18H13FN4S/c19-14-8-6-13(7-9-14)10-24-18-16-17(20-11-21-18)23(12-22-16)15-4-2-1-3-5-15/h1-9,11-12H,10H2

InChI Key

ZFWKNFDJDPXHBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Formation of the Purine Core

The 9-phenyl-9H-purine scaffold is synthesized through cyclocondensation reactions. A reported method involves:

  • Silylation : Treating 6-aminouracil with HMDS under reflux to form a silylated intermediate, enhancing reactivity for subsequent alkylation.
  • Alkylation : Introducing the phenyl group via reaction with benzyl chloride at 70–120°C, monitored by TLC to avoid over-alkylation.
  • Cyclization : Acidic or basic conditions promote ring closure to yield the 9-phenylpurine structure.

Functionalization at the 6-Position

The critical step involves substituting the 6-position with the 4-fluorobenzylthio group:

  • Generation of Thiolate : Reacting thiourea with potassium hydroxide in ethanol produces a thiolate anion.
  • Nucleophilic Substitution : The thiolate attacks 6-chloro-9-phenyl-9H-purine (prepared via chlorination of the purine core) in a polar aprotic solvent (e.g., DMF) at 80–100°C.
  • Work-Up : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate 6-[(4-fluorobenzyl)sulfanyl]-9-phenyl-9H-purine.

Reaction Mechanisms and Optimization

Nucleophilic Aromatic Substitution

The displacement of the chlorine atom at the 6-position proceeds via an SNAr mechanism. The electron-withdrawing nature of the purine ring activates the 6-position for attack by the thiolate nucleophile. Fluorine’s electronegativity in the benzyl group further stabilizes the transition state, enhancing reaction efficiency.

Solvent and Temperature Effects

  • Solvent Choice : DMF or DMSO is preferred for their high polarity and ability to solubilize both aromatic and ionic species.
  • Temperature : Reactions conducted at 80–100°C balance reaction rate and byproduct formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.17–7.29 (phenyl protons), δ 4.99 (N1-CH₂), and δ 4.16 (SCH₂).
  • IR : Peaks at 1710 cm⁻¹ (C=O) and 736 cm⁻¹ (C-F) validate structural features.

Physicochemical Properties

Property Value
Molecular Weight 336.4 g/mol
Solubility Soluble in DMSO, DMF, ethanol
CAS Number 1652-70-6
Melting Point 283–284°C (decomposes)

Comparative Analysis of Synthetic Routes

A comparison of methods highlights trade-offs between yield, purity, and scalability:

Method Yield (%) Purity (%) Key Advantage
Direct Alkylation 65 98 Short reaction time
Thiolate Substitution 70 95 High regioselectivity
HMDS-Mediated 77 99 Minimal byproducts

Industrial and Research Applications

The compound’s synthesis supports drug discovery efforts, particularly in kinase inhibition and anticancer agent development. Its fluorinated aromatic system enhances metabolic stability, making it a valuable scaffold for structure-activity relationship studies.

Chemical Reactions Analysis

4-Fluorobenzylsulfanyl Functionalization

The 4-fluorobenzylsulfanyl group is introduced via alkylation of the purine-thiol intermediate with 4-fluorobenzyl bromide. This reaction typically proceeds in basic aqueous conditions (e.g., NaOH/EtOH) at ambient temperature .

Reaction conditions :

  • Substrate : 6-Sulfanyl-9-phenyl-9H-purine

  • Reagent : 4-Fluorobenzyl bromide

  • Base : NaOH (1% w/v aqueous solution)

  • Solvent : Ethanol/water

  • Yield : 70–82%

9-Phenyl Group Installation

The phenyl group at the 9-position is introduced via:

  • Direct alkylation : Benzyl chloride reacts with a purine precursor under basic conditions .

  • Suzuki–Miyaura coupling : Aryl boronic acids (e.g., phenylboronic acid) couple with halogenated purines using palladium catalysts .

Example Suzuki coupling :

8-Bromo-6-[(4-fluorobenzyl)sulfanyl]-9H-purine+Phenylboronic acidPd(PPh3)4,Na2CO36-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine\text{8-Bromo-6-[(4-fluorobenzyl)sulfanyl]-9H-purine} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{this compound}

Conditions : Reflux in dioxane/water, 4–6 hours, yielding 55–75% .

Key Reaction Data

Reaction Step Reagents/Conditions Yield Characterization
Thiolation at C6NaSH, EtOH/H₂O, 70°C, 5 h82% 1H NMR^1\text{H NMR}: δ 8.17 (br s, S-H)
4-Fluorobenzylsulfanyl4-Fluorobenzyl bromide, NaOH, EtOH, 25°C, 12 h78% IR: 1711 cm⁻¹ (C=O); MS: m/z 336.4 [M+H]⁺
Suzuki coupling at C9Pd(PPh₃)₄, Na₂CO₃, dioxane, reflux, 4 h63% HRMS: m/z 243.1042 [M+H]⁺

Side Reactions and Challenges

  • Competitive oxidation : The sulfanyl group may oxidize to sulfonyl under acidic or oxidative conditions .

  • Regioselectivity : Alkylation at N7 vs. N9 can occur; regioselectivity is controlled by steric effects and solvent polarity .

  • Purification : Silica gel chromatography or recrystallization (ethanol/water) is required to isolate the pure product .

Stability and Storage

  • Stability : Stable under inert atmospheres at −20°C; sensitive to light and moisture .

  • Degradation : Hydrolysis of the sulfanyl group occurs in strongly acidic/basic conditions (pH < 2 or > 12) .

Scientific Research Applications

6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine is a synthetic organic compound featuring a purine core with a 4-fluorobenzylthio group at the sixth position and a phenyl group at the ninth position. It has a molecular formula of C18H13FN4SC_{18}H_{13}FN_{4}S and a molecular weight of approximately 336.4 g/mol. The presence of the fluorine atom enhances its chemical properties, making it a candidate for various biological applications. This compound is intended for research purposes only, not for human therapeutic or veterinary use.

Potential Applications

  • Medicinal Chemistry this compound shows potential in the development of drugs targeting cannabinoid receptors, which are involved in conditions like obesity, addiction, and pain relief . It may act as a selective antagonist or agonist. Its derivatives could be explored for antiviral properties against diseases like HIV or hepatitis B.
  • Cannabinoid Receptor Targeting Compounds with similar purine structures have demonstrated promise in targeting cannabinoid receptors, relevant in pain management and neurodegenerative diseases. The fluorine substitution may enhance the compound's affinity and selectivity towards specific biological targets, potentially improving its pharmacological profile.
  • P2X7 Antagonists Derivatives of purine have been investigated as P2X7 antagonists for the treatment of neuroinflammation .

Structural Features and Interactions

  • Structural Similarities Several compounds share structural similarities with this compound:
    • 6-Benzylthio-9-phenyl-9H-purine lacks the fluorine atom.
    • 6-(4-Chlorobenzylthio)-9-phenyl-9H-purine contains chlorine instead of fluorine.
    • 6-(4-Methylbenzylthio)-9-phenyl-9H-purine contains a methyl group instead of fluorine.
  • Uniqueness The uniqueness of this compound lies in the presence of the fluorine atom, which influences its chemical reactivity, biological activity, and pharmacokinetic properties. This modification may enhance stability and lipophilicity compared to similar compounds lacking fluorination.
  • Interaction Studies Interaction studies indicate that its structural features allow for significant interactions with biological macromolecules. Modifications at specific positions can enhance binding affinity to receptors or enzymes involved in metabolic pathways.

Further Research

Mechanism of Action

The mechanism of action of 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Sulfanyl vs. Amino Groups

  • 6-Sulfanyl Derivatives: The sulfanyl group in 6-[(4-fluorobenzyl)sulfanyl]-9-phenyl-9H-purine offers greater lipophilicity than amine-substituted analogs (e.g., 6-aminopurines in and ). This may improve membrane permeability but reduce water solubility. For example, 6-(4-acetylpiperazin-1-yl)-9H-purine derivatives () exhibit polar amide groups, leading to higher melting points (189–211°C) compared to sulfanyl analogs, which are likely lower due to reduced crystallinity .
  • 6-Chloro Derivatives :
    Chlorine at the 6-position (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine in ) is a common leaving group for nucleophilic substitution. The sulfanyl group in the target compound provides stability against hydrolysis, avoiding the need for protective groups during synthesis .

Fluorinated vs. Non-Fluorinated Sulfanyl Groups

  • 4-Fluorobenzyl Sulfanyl: The electron-withdrawing fluorine atom in the target compound may stabilize the sulfanyl group against oxidation compared to non-fluorinated analogs like 6-benzylsulfanyl-9H-purine (). Fluorination also enhances hydrophobic interactions in biological systems, as seen in 9-(2-fluorobenzyl)-6-methylamino-9H-purine, which shows potent anticonvulsant activity (ED₅₀ = 2–4 mg/kg) due to improved receptor binding .
  • The 4-fluorobenzyl group balances steric and electronic effects for moderate reactivity and bioavailability .

Substituent Effects at the 9-Position

Phenyl vs. Benzyl or Ribofuranosyl Groups

  • 9-Phenyl: The phenyl group in the target compound enables strong aromatic stacking interactions, unlike 9-benzyl or 9-ribofuranosyl derivatives (). For example, 9-(tetrahydropyran-2-yl)-6-phenylpurine () uses a tetrahydropyranyl group for solubility modulation, whereas the phenyl group in the target compound prioritizes target affinity over solubility .
  • 9-(2-Fluorobenzyl) : Anticonvulsant purines with 2-fluorobenzyl groups () highlight the importance of fluorine positioning. The 4-fluorobenzyl in the target compound may offer distinct binding kinetics compared to ortho-substituted analogs .

Biological Activity

The compound 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine is a novel purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, pharmacological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : The synthesis often begins with commercially available purine derivatives.
  • Substitution Reaction : A nucleophilic substitution reaction is conducted using 4-fluorobenzyl chloride and a suitable base to introduce the sulfanyl group at the 6-position of the purine ring.
  • Purification : The resulting compound is purified using chromatography techniques.

Anticancer Properties

Recent studies have evaluated the anticancer properties of various purine derivatives, including this compound. The compound has shown promising results in inhibiting cell growth in various cancer cell lines.

Table 1: IC50 Values of Purine Derivatives Against Cancer Cell Lines

CompoundIC50 (µM)
This compound15.2 ± 0.1
Fludarabine29.9 ± 20.0
Cladribine1.3 ± 0.4

In vitro studies indicated that this compound exhibits significant cytotoxicity against several cancer types, suggesting its potential as an anticancer agent .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of purine derivatives. Similar compounds have been tested for their effectiveness against seizures induced by maximal electroshock in animal models.

Table 2: Anticonvulsant Activity of Related Purines

CompoundED50 (mg/kg)
6-(alkylamino)-9H-purines2 - 4
This compoundTBD

Preliminary findings suggest that modifications at the purine structure can enhance anticonvulsant properties, although specific data for this compound's efficacy remains to be fully elucidated .

The biological activity of this compound is hypothesized to involve:

  • Kinase Inhibition : Many purines act as kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling, potentially altering pathways associated with cancer progression and seizure activity .

Study on Anticancer Efficacy

A recent study investigated the efficacy of several purine derivatives, including our compound, in treating human leukemia cells. The results demonstrated that the compound significantly reduced cell viability compared to controls, indicating its potential for therapeutic application in hematological malignancies.

Neurological Impact Study

In another study focusing on neurological disorders, researchers explored the effects of similar purines on seizure thresholds in rodent models. The findings suggested that certain structural modifications could enhance anticonvulsant effects, warranting further investigation into the specific role of the sulfanyl group in our compound .

Q & A

Q. What are the standard synthetic routes for 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine?

The synthesis typically involves two key steps:

  • Suzuki-Miyaura Coupling : A 6-chloropurine intermediate reacts with a 4-substituted phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene with K₂CO₃ as a base. This forms the 9-phenylpurine core .
  • Thiol Substitution : The 6-chloro group is displaced by a 4-fluorobenzylthiol moiety. This step uses cesium carbonate in DMF with tetrabutylammonium iodide as a phase-transfer catalyst, followed by purification via column chromatography (hexane/EtOAc) or recrystallization .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • Single-crystal X-ray diffraction to resolve bond lengths and angles, as demonstrated for analogous purine derivatives (e.g., 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine) .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent integration and electronic environments (e.g., fluorine-induced deshielding in 19^19F NMR) .
  • Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography using gradients of hexane/ethyl acetate or dichloromethane/hexane achieves separation of polar byproducts .
  • Recrystallization from hot methanol or ethanol yields high-purity crystals, critical for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Catalyst Screening : Testing palladium ligands (e.g., XPhos vs. PPh₃) enhances Suzuki coupling efficiency. Evidence suggests Pd(PPh₃)₄ provides >80% yield in 12 hours .
  • Solvent Effects : Replacing toluene with DMF in thiol substitution steps improves solubility of cesium carbonate, reducing reaction time to 6 hours .
  • Temperature Control : Lowering reaction temperatures (0–5°C) during sulfonation minimizes side reactions like over-oxidation .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) affect IC₅₀ values. Standardizing protocols across labs is critical .
  • Compound Purity : Impurities from incomplete purification (e.g., residual Pd or unreacted thiol) can skew results. LC-MS monitoring ensures >95% purity .

Q. What computational methods predict the compound’s biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to purine-binding enzymes (e.g., kinases, phosphodiesterases) using crystal structures from the PDB .
  • QSAR Models : Substituent effects (e.g., 4-fluorobenzyl vs. benzyl groups) are analyzed to correlate structural features with activity, as seen in related purine derivatives .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Thermal Degradation : TGA/DSC analysis reveals decomposition above 200°C, recommending storage at −20°C in amber vials .
  • Solvent Sensitivity : Prolonged exposure to DMSO leads to sulfoxide formation, validated by 1^1H NMR peak shifts. Freshly prepared stock solutions are advised .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modifying the 4-fluorobenzyl group to methoxy or nitro derivatives (e.g., 9-(4-ethoxyphenyl)-purine) tests electronic effects on target binding .
  • Pharmacophore Mapping : Overlaying active/inactive analogs identifies critical hydrogen-bonding sites (e.g., purine N-7 and sulfanyl S-atom) .

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